molecular formula C11H12ClF2N5O B2669991 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride CAS No. 2402838-12-2

2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride

Cat. No. B2669991
CAS RN: 2402838-12-2
M. Wt: 303.7
InChI Key: ACEVMCAGWLMBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride” is a chemical compound with the CAS Number: 2402838-12-2 . It has a molecular weight of 303.7 . The compound is stored at room temperature and is available in powder form .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including structures related to 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide hydrochloride, have been the subject of extensive research due to their significant biological activities. The triazole core is a crucial component in various pharmaceuticals due to its ability to bind with diverse biological targets. Research has demonstrated the utility of triazole derivatives in developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds are explored for their potential against a broad range of diseases, including neglected diseases affecting large populations. The development of new triazoles considers green chemistry principles, aiming for efficient, sustainable synthesis methods that minimize environmental impact (Ferreira et al., 2013).

Triazoles in Fine Organic Synthesis

Triazoles, including aminotriazoles, are key raw materials in the fine organic synthesis industry, playing a vital role in producing agricultural chemicals, pharmaceuticals, and high-energy materials. These compounds are utilized in creating dyes, corrosion inhibitors, and heat-resistant polymers, showcasing their versatility across various sectors. The diverse applications underscore the importance of triazole derivatives in both industrial and pharmaceutical contexts, highlighting their role in manufacturing products that benefit society in multiple ways (Nazarov et al., 2021).

Triazoles in Material Science and Bioconjugation

The utility of 1,2,3-triazoles extends beyond pharmaceuticals, finding applications in material science, bioconjugation, and solid-phase organic synthesis. The stability of triazole rings to hydrolysis and their ability to participate in hydrogen bonding make them ideal components in developing new materials and conducting bioconjugation studies. This adaptability is further enhanced by click chemistry techniques, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, which allows for the efficient and selective synthesis of 1,4-disubstituted 1,2,3-triazoles. Such methodologies enable the rapid generation of molecules with potential biological activity, fostering innovation in drug development and material science (Kaushik et al., 2019).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N5O.ClH/c12-7-1-8(13)3-9(2-7)15-11(19)6-18-5-10(4-14)16-17-18;/h1-3,5H,4,6,14H2,(H,15,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEVMCAGWLMBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)CN2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.